molecular formula C18H25NO6 B1237188 Anacrotine CAS No. 5096-49-1

Anacrotine

Cat. No.: B1237188
CAS No.: 5096-49-1
M. Wt: 351.4 g/mol
InChI Key: NPYPUYCITBTPSF-TZCAYXSXSA-N
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Description

Anacrotine is a pyrrolizidine alkaloid derived from the plant species Crotalaria incana . It is known for its complex structure and significant biological activities. The molecular formula of this compound is C18H25NO6, and it has a molecular weight of 351.3942 . This compound is part of a larger group of alkaloids that have been studied for their potential pharmacological applications.

Mechanism of Action

Target of Action

Anacrotine is an alkaloid extracted from the seeds of the Crotalaria incana plant The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that this compound is an ester of the amino-alcohol crotanecine . Ester compounds often interact with biological systems by undergoing hydrolysis, releasing their constituent alcohol and acid. This could potentially lead to various biochemical changes, but the specifics of this compound’s interactions with its targets remain to be elucidated.

Result of Action

It has been suggested that this compound may have antispasmodic properties and could potentially be hepatotoxic

Preparation Methods

Synthetic Routes and Reaction Conditions: Anacrotine can be synthesized through various chemical reactions involving the amino-alcohol crotanecine . The synthesis typically involves esterification reactions where crotanecine is reacted with specific acids under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Crotalaria incana. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound. This process may involve solvent extraction, chromatography, and crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Anacrotine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dehydrothis compound, a reactive metabolite .

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

Anacrotine is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:

  • Gynuramine
  • Hastacine
  • Nilgirine
  • Crotastriatine
  • Platyphylline
  • Hygrophylline
  • Ligularinine
  • Retrorsine
  • Usaramine
  • Rosmarinine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological properties. This compound’s unique combination of functional groups contributes to its distinct pharmacological profile.

Properties

IUPAC Name

(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPUYCITBTPSF-TZCAYXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317393
Record name (+)-Anacrotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-49-1
Record name (+)-Anacrotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anacrotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Anacrotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANACROTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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